1.1-Difluoro-2-amino-4-methyl-4-pentene
Description
1,1-Difluoro-2-amino-4-methyl-4-pentene (C₆H₁₀F₂N) is an aliphatic unsaturated amine characterized by a pentene backbone with a terminal double bond at position 4, vicinal difluoro substitution at position 1, and a primary amine group at position 2. The methyl group at position 4 further enhances steric effects and stabilizes the double bond. Its reactivity is influenced by the proximity of fluorine and amine groups, which may affect hydrogen bonding, acidity, and intermolecular interactions .
Properties
Molecular Formula |
C6H11F2N |
|---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
1,1-difluoro-4-methylpent-4-en-2-amine |
InChI |
InChI=1S/C6H11F2N/c1-4(2)3-5(9)6(7)8/h5-6H,1,3,9H2,2H3 |
InChI Key |
SPCRSOYQDAEZKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C(F)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Target Compound:
- Structure : CF₂CH(NH₂)CH₂C(CH₃)=CH₂
- Functional Groups : Vicinal difluoro, primary amine, terminal alkene.
- Key Features : Aliphatic backbone, adjacent fluorine and amine groups, methyl-stabilized double bond.
Similar Compounds:
Benzothiazol-2-yl-(4-fluoro-phenyl)-amine ():
- Structure : Aromatic amine with fluorophenyl and benzothiazole groups.
- Functional Groups : Secondary amine, aromatic fluorine.
- Comparison : The aromatic fluorine and heterocyclic system contrast with the target’s aliphatic difluoro-amine motif. Aromatic amines typically exhibit lower nucleophilicity but greater conjugation stability .
Dimethyl 4-{1-[(4-fluorobenzyl)amino]ethylidene}-2-pentenedioate (): Structure: Conjugated dienoate ester with a fluorobenzylamino-ethylidene group. Functional Groups: Imine (Schiff base), ester, aromatic fluorine. Comparison: The imine group and ester functionality differ significantly from the target’s primary amine and alkene. The conjugated system in this compound may enhance UV absorption or catalytic properties .
4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline ():
- Structure : Aromatic amine with trifluoromethyl and pyridine substituents.
- Functional Groups : Primary amine, trifluoromethyl groups.
- Comparison : The trifluoromethyl groups increase hydrophobicity, but the aromatic amine lacks the steric effects seen in the target’s aliphatic methyl group .
Physical and Chemical Properties
| Property | 1,1-Difluoro-2-amino-4-methyl-4-pentene | Benzothiazol-2-yl-(4-fluoro-phenyl)-amine | Dimethyl 4-{1-[(4-fluorobenzyl)amino]ethylidene}-2-pentenedioate |
|---|---|---|---|
| Molecular Weight | 161.15 g/mol | ~280 g/mol (estimated) | 351.33 g/mol |
| Polarity | Moderate (amine + fluorine) | Low (aromatic system) | High (ester + imine) |
| Boiling Point | ~120–140°C (estimated) | >250°C (aromatic stability) | >200°C (ester decomposition) |
| Solubility | Soluble in polar aprotic solvents | Soluble in organic solvents (e.g., DCM) | Partially soluble in ethanol, DMF |
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